7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-14(15-9-6-5-7-10-15)22-18(26)17-13-16-19(25(17)11-8-12-29-4)23(2)21(28)24(3)20(16)27/h5-7,9-10,13-14H,8,11-12H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYKZSKNUQGGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N2CCCOC)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-Methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives, known for their diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by:
- Pyrrolo[2,3-d]pyrimidine core
- Dioxo functional groups
- Tetrahydro ring system
The molecular formula is with a molecular weight of approximately 295.3 g/mol. The melting point is reported to be between 165 °C and 167 °C (decomposition) .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, influencing various cellular processes. Ongoing research aims to elucidate the precise pathways affected by this compound.
Anti-inflammatory Effects
Research has indicated that pyrimidine derivatives exhibit anti-inflammatory properties. The anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes. For instance:
- Compounds similar to the target compound have shown IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 µM to 42.1 µM .
- In experimental models such as carrageenan-induced paw edema and cotton pellet-induced granuloma in rats, certain pyrimidine derivatives demonstrated comparable effectiveness to established anti-inflammatory drugs like indomethacin .
Antioxidant Activity
Pyrimidine derivatives have also been noted for their antioxidant properties. This activity is crucial in mitigating oxidative stress and preventing cellular damage. Preliminary studies suggest that modifications in the molecular structure can enhance antioxidant efficacy .
Synthesis and Evaluation of Similar Compounds
A study focusing on the synthesis and evaluation of substituted pyrimidines highlighted their anti-inflammatory effects through various assays. The results indicated that modifications in substituents significantly influenced biological activity .
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| Compound A | 19.45 µM | 42.1 µM |
| Compound B | 26.04 µM | 31.4 µM |
| Compound C | 28.39 µM | 34.4 µM |
This data demonstrates the potential for optimizing the structure of pyrimidine derivatives to enhance their therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Molecular weight calculated based on formula.
Solubility and Bioavailability
- The 3-methoxypropyl group in the target compound improves water solubility compared to analogs with alkyl chains (e.g., propyl in ) but may reduce it relative to the sulfone-containing analog in .
- The methyl ester derivative exhibits higher membrane permeability due to lipophilicity but requires enzymatic hydrolysis for activation, unlike the directly bioactive carboxamide form.
Binding Interactions
Metabolic Stability
- The methylthio group in resists oxidative metabolism, extending half-life, whereas the target compound’s methoxypropyl chain may undergo oxidative cleavage.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this pyrrolo[2,3-d]pyrimidine derivative, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using precursors like substituted aldehydes, cyanocarboxamides, and amines. For example, and describe methods involving refluxing with methanol, DMF, or ethanol under catalytic conditions (e.g., K₂CO₃) to form pyrrolo-pyrimidine cores. Optimization may involve varying solvents (ethanol vs. DMF), temperature (80–150°C), and catalysts to improve yields (e.g., reports 61–95% yields depending on substituents). Reaction progress should be monitored via TLC, and crystallization conditions (e.g., ethanol-DMF mixtures) are critical for purity .
Q. How should structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To verify substituent positions (e.g., methoxypropyl, phenylethyl groups) and aromatic proton environments ( reports δ 3.62–7.44 ppm for aromatic protons).
- HRMS : To confirm molecular weight (e.g., shows <2 ppm error between calculated and experimental m/z).
- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups.
- X-ray crystallography (if crystalline): For unambiguous confirmation of stereochemistry and packing (as in for a related thiazolo-pyrimidine) .
Q. What preliminary assays are suitable for evaluating the compound’s biological activity?
- Methodological Answer : Screen against kinase targets (e.g., receptor tyrosine kinases) using enzymatic inhibition assays. highlights kinase inhibitor activity for structurally similar compounds, with IC₅₀ values determined via fluorescence polarization or radiometric assays. Cell-based viability assays (e.g., MTT) can assess cytotoxicity, while molecular docking (using software like AutoDock) may predict binding interactions with target active sites .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity ().
- Molecular Dynamics (MD) Simulations : Study ligand-protein binding stability (e.g., with GROMACS) to refine substituent interactions.
- AI-Driven Tools : Platforms like COMSOL Multiphysics integrate machine learning to optimize reaction pathways and predict physicochemical properties ( ). Validate predictions with synthesis and bioassays .
Q. How to resolve contradictions in bioactivity data across structurally analogous compounds?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., methoxypropyl vs. fluorophenyl groups) and correlating changes with assay results. For example, and show that electron-withdrawing groups (e.g., Cl, F) enhance kinase inhibition. Use statistical design of experiments (DoE, as in ) to identify confounding variables (e.g., solubility, metabolic stability) and validate findings via orthogonal assays (e.g., SPR for binding kinetics) .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use in-line FTIR or HPLC to monitor intermediates ( ).
- Membrane Separation : Optimize purification via nanofiltration or reverse osmosis (, RDF2050104).
- Flow Chemistry : Enhance heat/mass transfer for exothermic steps (e.g., cyclization reactions).
- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., temperature, stoichiometry) () .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
